1,4-Diphenylpiperazine

Physical Organic Chemistry Electron Transfer Radical Cation Spectroscopy

Unlike alkyl-spacer analogs, 1,4-diphenylpiperazine's directly attached phenyl rings induce sp² character on piperazine nitrogens, creating a rigid, electron-delocalized scaffold. This supports selective MAO-A inhibitor design (selectivity index up to 31). Its orthorhombic crystal packing (Pbca) ensures reproducible solid-state characterization. Strong NIR absorption (>900 nm) upon radical cation formation enables precise electron-transfer tracking. Choose this non-interchangeable scaffold for superior experimental outcomes.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 613-39-8
Cat. No. B1604790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylpiperazine
CAS613-39-8
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H18N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeyLLZRSOPHIGKISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylpiperazine (CAS 613-39-8) Baseline Physicochemical and Structural Profile


1,4-Diphenylpiperazine (CAS 613-39-8) is a crystalline N,N'-disubstituted piperazine derivative with a molecular weight of 238.33 g/mol, a melting point of 165 °C, and a calculated LogP of 3.38, indicating significant lipophilicity [1][2]. It serves as a core scaffold in medicinal chemistry and a reference compound in crystallographic and spectroscopic studies due to its distinct electronic and conformational properties [3]. This baseline establishes the foundational properties against which its unique differentiators are compared.

Why 1,4-Diphenylpiperazine is Not Interchangeable with Other N,N'-Disubstituted Piperazines


Substituting 1,4-diphenylpiperazine with a generic analog like 1,4-diphenethylpiperazine or 1-benzhydryl-4-benzylpiperazine is not a straightforward replacement due to fundamental differences in electronic structure and solid-state conformation. Directly attached phenyl rings in 1,4-diphenylpiperazine induce significant sp² character on the piperazine nitrogen atoms, creating a more rigid and electron-delocalized system [1]. This is in stark contrast to analogs with alkyl spacers, which adopt more flexible and electronically distinct conformations . These non-interchangeable properties directly impact experimental outcomes in applications ranging from redox chemistry to structure-based drug design, as detailed in the quantitative evidence below.

Quantifiable Differentiation of 1,4-Diphenylpiperazine Against Closest Analogs


Electronic Structure Differentiator: Radical Cation UV-Vis-NIR Spectrum vs. Model Aromatic Amines

The radical cation of 1,4-diphenylpiperazine (DPP⁺) exhibits a strong, diagnostic optical absorption in the near-infrared (NIR) region (>900 nm), which is completely absent in the radical cations of simpler model aniline derivatives that absorb strongly only around 445 nm [1]. This demonstrates that the positive charge and unpaired electron are delocalized over the entire N-Ph-N-Ph π-system, a unique electronic feature not shared by mono-arylpiperazines or non-aromatic analogs. This provides a clear spectroscopic handle for mechanistic studies.

Physical Organic Chemistry Electron Transfer Radical Cation Spectroscopy

Crystal Structure Differentiator: Unit Cell Dimensions vs. 1,4-Diphenethylpiperazine

Single-crystal X-ray diffraction reveals that 1,4-diphenylpiperazine crystallizes in the orthorhombic space group Pbca with unit cell dimensions a = 8.6980(7) Å, b = 8.4287(7) Å, c = 17.6359(15) Å, and V = 1292.94(19) ų [1]. In contrast, the closely related analog 1,4-diphenethylpiperazine crystallizes in the monoclinic space group C2/c with a significantly larger unit cell volume of 1677.6(2) ų [1]. This direct structural comparison demonstrates that the phenyl linker versus ethyl linker leads to a completely different molecular packing and intermolecular interaction landscape in the solid state.

Solid-State Chemistry Crystallography Materials Science

Physicochemical Differentiator: LogP Value vs. 1,4-Diphenethylpiperazine

The calculated partition coefficient (LogP) for 1,4-diphenylpiperazine is 3.38 [1]. The calculated XLogP for its ethyl-linked analog, 1,4-diphenethylpiperazine, is 4.0 . This quantifiable difference of 0.62 log units corresponds to the phenyl analog being approximately 4 times less lipophilic than the diphenethyl analog. This is a critical differentiator in medicinal chemistry, where modifying lipophilicity is a primary strategy for optimizing a compound's ADME profile, including solubility and membrane permeability.

Lipophilicity ADME Prediction Medicinal Chemistry

Biological Scaffold Differentiator: Class-Level Evidence for Selective MAO-A Inhibition

While the parent 1,4-diphenylpiperazine itself has not been evaluated for MAO inhibition, a library of 15 novel 1,4-diphenylpiperazine hybrids demonstrated selective inhibition of the human MAO-A enzyme [1]. All compounds in the series showed higher selectivity for MAO-A over MAO-B, with the most potent analogs exhibiting IC50 values as low as 91 nM and selectivity indices up to 31-fold for MAO-A over MAO-B [1]. This class-level data strongly indicates that the 1,4-diphenylpiperazine core is a privileged scaffold for achieving high MAO-A selectivity, which is not a general property of all piperazine derivatives.

Neuropharmacology Enzyme Inhibition MAO Inhibitors

Defined Application Scenarios for 1,4-Diphenylpiperazine Based on Quantified Evidence


As a Unique Probe for Studying Delocalized Radical Cations

Its strong NIR absorption (>900 nm) upon radical cation formation provides a direct, specific spectroscopic marker for tracking electron transfer processes involving the N,N'-diphenylpiperazine moiety [1]. This differentiates it from simpler aryl amines and makes it valuable for physical organic chemistry and materials science studies of charge transport. Procurement should be prioritized when a well-defined, highly conjugated diamine radical cation is required.

As a Reference Material with Well-Defined Solid-State Conformation

The fully characterized orthorhombic crystal structure (space group Pbca) provides a robust and reproducible physical form [1]. This contrasts with the monoclinic packing of its 1,4-diphenethyl analog. This makes 1,4-diphenylpiperazine a preferred choice for solid-state characterization studies, polymorph screening of derivatives, and as a calibration standard where a known, rigid molecular conformation is essential.

As a Lipophilicity-Balanced Scaffold for Medicinal Chemistry

With a LogP of 3.38, it offers a favorable lipophilicity profile that is significantly lower (by 0.62 log units) than the more lipophilic 1,4-diphenethylpiperazine analog (LogP 4.0) [1][2]. This makes it a more attractive starting scaffold for lead optimization campaigns aiming to improve aqueous solubility and metabolic stability while retaining CNS permeability.

As a Privileged Core for Developing Selective MAO-A Inhibitors

Class-level data demonstrates that derivatives of the 1,4-diphenylpiperazine scaffold can achieve high selectivity for MAO-A over MAO-B (selectivity index up to 31) [1]. This evidence supports its procurement as the foundational building block for synthesizing and evaluating new chemical entities aimed at selectively targeting MAO-A for treating mood disorders.

Technical Documentation Hub

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